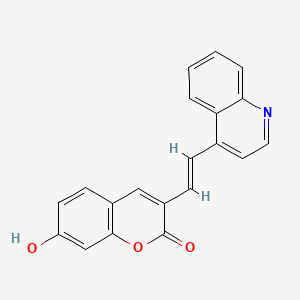![molecular formula C25H18N2 B8221135 10H,10'H-9,9'-Spirobi[acridine]](/img/structure/B8221135.png)
10H,10'H-9,9'-Spirobi[acridine]
Overview
Description
10H,10'H-9,9'-Spirobi[acridine] is a useful research compound. Its molecular formula is C25H18N2 and its molecular weight is 346.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 10H,10'H-9,9'-Spirobi[acridine] suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 10H,10'H-9,9'-Spirobi[acridine] including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Application in Organic Light-Emitting Diodes (OLEDs)
10H,10'H-9,9'-Spirobi[acridine] has been utilized in the development of blue thermally activated delayed fluorescence (TADF) emitters. These emitters show promising applications in solution-processed organic light-emitting diodes. Research demonstrates that molecules containing 10H-spiro[acridine-9,9′-fluorene] exhibit large dihedral angles between their units, contributing to small energy gaps and distinct TADF characteristics. This property is beneficial for creating efficient OLEDs with high photoluminescent quantum yields and blue emissions, making them applicable in display technologies (Chen et al., 2021).
Use in Spirocyclic Host Materials
Spirocyclic compounds like 10H,10'H-9,9'-Spirobi[acridine] are increasingly attractive for use as host materials in organic optoelectronic devices. Research has shown that dispirocycles, including 10,10''-diphenyl-10H,10''H-dispiro[acridine-9,9'-anthracene-10',9''-acridine], are effective for constructing high-performance host materials. These materials exhibit significant electroluminescent performances in devices, indicating their potential for developing efficient organic light-emitting diodes (Liu et al., 2019).
Application in Host-Guest Compounds
10H,10'H-9,9'-Spirobi[acridine] has been identified as a new class of host compounds due to its ability to form hydrophobic cages in crystal structures. This property is significant for the creation of host-guest compounds, which have applications in molecular recognition and encapsulation (Ooishi et al., 2002).
Use in Solar Cell Technology
In the field of solar cell technology, asymmetrically substituted 10H,10'H-9,9'-spirobi[acridine] derivatives have been used as hole-transporting materials for perovskite solar cells. These materials have shown to improve hole mobility and power conversion efficiency, making them a viable alternative to traditional materials used in solar cell construction (Xia et al., 2022).
properties
IUPAC Name |
9,9'-spirobi[10H-acridine] | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N2/c1-5-13-21-17(9-1)25(18-10-2-6-14-22(18)26-21)19-11-3-7-15-23(19)27-24-16-8-4-12-20(24)25/h1-16,26-27H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFPRCSANHVXES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3(C4=CC=CC=C4N2)C5=CC=CC=C5NC6=CC=CC=C36 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
10H,10'H-9,9'-Spirobi[acridine] | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





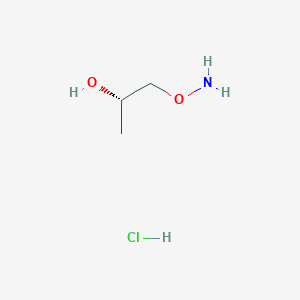
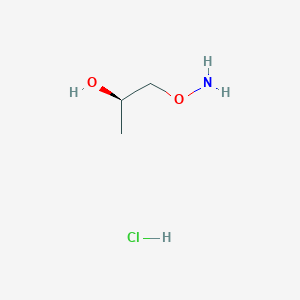



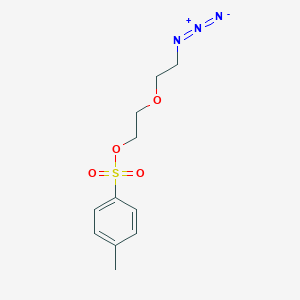
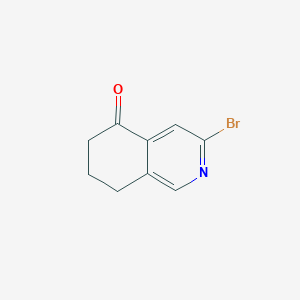
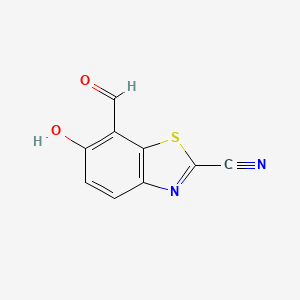
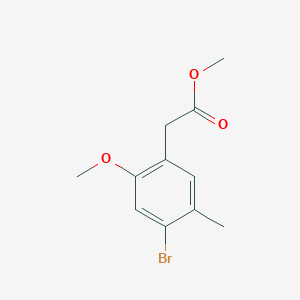
![7-Bromo-2,3,4,5-tetrahydro-1H-3,5-methanobenzo[C]azepin-1-one](/img/structure/B8221142.png)

